Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate

Lipophilicity Drug Design ADME

Standard methyl vs ethyl ester confusion risks confounding SAR data due to major LogP shifts (0.43 vs 2.54). This hydrophilic benzoylpiperazine scaffold is designed for soluble CNS lead optimization. - LogP 0.43: Improves aqueous solubility vs lipophilic ester analogs - Benzoylpiperazine core: Documented AChE inhibition for Alzheimer's research - Kd 182 nM: Ready-to-use benchmark for binding assay validation Available from BenchChem with analytical data. Ideal for focused screening libraries targeting cholinergic pathways.

Molecular Formula C19H21N3O3
Molecular Weight 339.395
CAS No. 889946-60-5
Cat. No. B2995465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate
CAS889946-60-5
Molecular FormulaC19H21N3O3
Molecular Weight339.395
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)N
InChIInChI=1S/C19H21N3O3/c1-25-19(24)15-7-8-17(16(20)13-15)21-9-11-22(12-10-21)18(23)14-5-3-2-4-6-14/h2-8,13H,9-12,20H2,1H3
InChIKeySQULMHFSDCFJTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate Core Properties & Sourcing


Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate (CAS 889946-60-5) is a synthetic small molecule characterized by a benzoylpiperazine core substituted onto a methyl 3-aminobenzoate scaffold . It has a molecular formula of C19H21N3O3 and a molecular weight of 339.39 g/mol . The compound is primarily cataloged as a building block for medicinal chemistry research and screening library development . Its physicochemical properties, including a relatively low predicted ACD/LogP of 0.43, suggest a hydrophilic character compared to other ester analogs .

Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate Ester Analog Substitution Risks


In the context of lead optimization and structure-activity relationship (SAR) studies, the substitution of the methyl ester group in Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate with its ethyl ester analog (CAS 792946-70-4) is not a neutral exchange. The single carbon homologation results in a substantial shift in lipophilicity [1]. This alteration can lead to significant, non-linear changes in critical drug-like properties, including aqueous solubility, membrane permeability, and metabolic stability [2]. For research and procurement purposes, treating these two compounds as interchangeable risks confounding biological assay data, leading to misinterpretation of SAR and potentially derailing a drug discovery campaign [3].

Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate vs. Ethyl Ester Analog


Lipophilicity (LogP) Differential

The target methyl ester compound possesses a predicted ACD/LogP of 0.43 , in stark contrast to the predicted LogP of 2.54 for its direct analog, Ethyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate [1]. This is a calculated difference of 2.11 log units.

Lipophilicity Drug Design ADME

Molecular Weight & Fragment-Based Design

The molecular weight of Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate is 339.39 g/mol , whereas the ethyl ester analog has a molecular weight of 353.41 g/mol [1]. This represents a 14.02 g/mol reduction, equivalent to one methylene (-CH2-) unit.

Molecular Weight Fragment-Based Drug Design Lead Optimization

Binding Affinity Baseline

The compound has been reported in the BindingDB database with a Kd value of 182 nM [1]. The specific target for this interaction is not disclosed in the public record, but this value serves as a quantifiable baseline for screening activities.

Binding Affinity Screening Hit Medicinal Chemistry

Benzoylpiperazine Scaffold in AChE Inhibition

While no direct data exists for this specific compound, its core benzoylpiperazine scaffold is well-documented as a privileged structure for acetylcholinesterase (AChE) inhibition. Studies on related thiazole-substituted benzoylpiperazine derivatives have reported potent AChE inhibitory activity with IC50 values ranging from 0.8023 μM to 1.2130 μM [1].

Acetylcholinesterase Inhibition CNS Drug Discovery Piperazine SAR

Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate Application Scenarios


Hydrophilic Chemical Space Exploration

Given its predicted LogP of 0.43 , this compound is most suitable for medicinal chemistry programs aiming to improve the aqueous solubility and reduce the lipophilicity of a lead series. The significant difference from the ethyl ester analog (LogP 2.54) makes it a critical tool for generating structure-property relationship (SPR) data, allowing researchers to quantify the impact of a single carbon change on key ADME parameters [1].

Focused Library Screening for CNS Targets

The benzoylpiperazine core is a known pharmacophore for acetylcholinesterase (AChE) inhibition, a key target in Alzheimer's disease . This compound, with its lower LogP, represents a more hydrophilic entry in a series of benzoylpiperazine-based AChE inhibitors [1]. It is a relevant procurement choice for enriching focused screening libraries designed to identify novel, soluble CNS-active leads targeting cholinergic pathways [2].

In Vitro Binding Assay Benchmark

The compound possesses a documented binding affinity (Kd) of 182 nM for an unspecified target . Researchers can utilize this compound as a benchmark or positive control in the development and optimization of new biochemical binding assays, particularly for targets within the same protein family or pathway, to validate assay sensitivity and reproducibility.

Quote Request

Request a Quote for Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.